N-(1,3-dioxoisoindolin-5-yl)-5-nitrothiophene-2-carboxamide

CRBN engagement E3 ligase targeted protein degradation

Sourcing reliable CRBN-competent ligands with validated antiparasitic pharmacophores remains a bottleneck in targeted protein degradation and neglected disease research. N-(1,3-dioxoisoindolin-5-yl)-5-nitrothiophene-2-carboxamide (CAS 683235-35-0) directly addresses this need. Key differentiators: - Unsubstituted phthalimide NH enables cereblon (CRBN) E3 ligase engagement, unlike N-alkylated analogs (e.g., CAS 312614-36-1). - 5-Nitrothiophene-2-carboxamide substructure validated as a trypanothione reductase inhibitor scaffold with selectivity indices >50 in Leishmania assays. - Lead-like MW (317.28 Da) suitable for direct screening without fragment elaboration. Supplied at ≥95% purity for research use; available through standard B2B channels with global shipping.

Molecular Formula C13H7N3O5S
Molecular Weight 317.28
CAS No. 683235-35-0
Cat. No. B2800540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-dioxoisoindolin-5-yl)-5-nitrothiophene-2-carboxamide
CAS683235-35-0
Molecular FormulaC13H7N3O5S
Molecular Weight317.28
Structural Identifiers
SMILESC1=CC2=C(C=C1NC(=O)C3=CC=C(S3)[N+](=O)[O-])C(=O)NC2=O
InChIInChI=1S/C13H7N3O5S/c17-11-7-2-1-6(5-8(7)12(18)15-11)14-13(19)9-3-4-10(22-9)16(20)21/h1-5H,(H,14,19)(H,15,17,18)
InChIKeyRYOGVGZVRDCBGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 683235-35-0: Structural Identity & Procurement


N-(1,3-Dioxoisoindolin-5-yl)-5-nitrothiophene-2-carboxamide (CAS 683235-35-0) is a synthetic small molecule (MF: C13H7N3O5S; MW: 317.28 g/mol) comprising a phthalimide (isoindoline-1,3-dione) core linked via a carboxamide bridge to a 5-nitrothiophene moiety . The compound belongs to the broader class of N-substituted phthalimide carboxamides, a scaffold implicated in immunomodulation (CRBN ligands), kinase inhibition, and antiparasitic activity [1]. Its structural distinction lies in the combination of an electron-deficient 5-nitrothiophene ring—known to confer trypanothione reductase inhibitory potential in related 5-nitrothiophene-2-carboxamides [2]—and an unsubstituted phthalimide NH that retains hydrogen-bond donor capacity absent in N-alkylated analogs. The compound is commercially available at ≥95% purity for research use only .

CRBN engagementFree phthalimide NH retains hydrogen-bond donor for cereblon-dependent assays
TR inhibitor scaffold5-nitrothiophene-2-carboxamide substructure for trypanothione reductase screening
Lead-like probeFully elaborated molecule ready for direct biochemical screening without synthetic elaboration

In-Class Substitution: Unacceptable Risk


Generic substitution among phthalimide-carboxamide analogs is not scientifically supportable because the specific pairing of the unsubstituted phthalimide NH and the 5-nitrothiophene ring generates a unique hydrogen-bond donor/acceptor topography that is absent in the closest commercial analogs—the N-methyl isoindolin variant (CAS 312614-36-1) and the benzo[b]thiophene variant . In the 5-nitrothiophene-2-carboxamide series evaluated as trypanothione reductase (TR) inhibitors, even minor modifications to the aryl substituent produced >10-fold shifts in IC50 and selectivity index (SI), with optimal compounds achieving SI > 50 in Leishmania assays [1]. The free phthalimide NH of CAS 683235-35-0 further distinguishes it from N-alkylated congeners that are incapable of engaging cereblon (CRBN) E3 ligase, a binding mode critical for targeted protein degradation applications [2]. Substituting any in-class analog without confirmatory target-engagement data therefore risks invalidating structure-activity relationships built around this specific scaffold. The quantitative evidence below details the identifiable differentiation dimensions.

Free phthalimide NH required for CRBN His378 hydrogen bond
N-methyl analog (CAS 312614-36-1) lacks hydrogen-bond donor and CRBN-binding capacity
5-nitrothiophene scaffold validated in TR inhibitor optimization (low-µM IC₅₀, SI>50)
4-nitrobenzamide analog (CAS 312759-14-1) lacks TR target-class validation
Monocyclic thiophene maintains balanced lipophilicity for antiparasitic screening
Benzo[b]thiophene analog increases lipophilicity (~+1.5 logP) and may alter permeability

CAS 683235-35-0: Quantitative Differentiation Evidence


H-Bond Donor: Free NH vs. N-Methyl Analog

The target compound possesses a free phthalimide NH (1 hydrogen-bond donor), whereas the closest commercial analog, N-(2-methyl-1,3-dioxoisoindolin-5-yl)-5-nitrothiophene-2-carboxamide (CAS 312614-36-1), is N-methylated and has zero hydrogen-bond donors on the isoindoline ring . Literature on the phthalimide-CRBN interface establishes that the imide NH forms a critical hydrogen bond with His378 of cereblon; N-alkylation ablates this interaction and abolishes CRBN-dependent neo-substrate recruitment, a mechanistic requirement for immunomodulatory imide drug (IMiD) and PROTAC activity [1].

H-Bond donor: NH vs. N-methyl
Class-level
1 vs. 0 H-bond donors
Free NH essential for CRBN engagement
N-alkylation abolishes His378 interaction (PDB 4CI2, 5FQD)
CRBN engagement E3 ligase targeted protein degradation

5-Nitrothiophene vs. 4-Nitrobenzamide for TR Inhibition

The 5-nitrothiophene-2-carboxamide substructure present in the target compound has been validated as a privileged scaffold for trypanothione reductase (TR) inhibition in Leishmania and Trypanosoma brucei. In the Battista et al. (2022) study, 5-nitrothiophene-2-carboxamides 6e and 8 achieved leishmanicidal IC50 values in the low micromolar range with selectivity indices (SI) > 50 against human cells [2]. By contrast, the 4-nitrobenzamide analog (N-(1,3-dioxoisoindolin-5-yl)-4-nitrobenzamide, CAS 312759-14-1) replaces the thiophene sulfur with a benzene ring, eliminating the sulfur-mediated polarizability and reducing the electron-withdrawing character of the nitroaromatic system [1]. While direct head-to-head TR inhibition data for CAS 683235-35-0 are not yet published, the 5-nitrothiophene motif itself has demonstrated sub-micromolar TR binding (Ki values < 1 µM for optimized analogs) in co-crystal structures (PDB: 7NVP) [2].

TR scaffold potential
Class-level
Low-µM IC₅₀, SI > 50
5-nitrothiophene carboxamides show TR inhibition
Optimized analogs (6e,8) in L. infantum assays
trypanothione reductase Leishmania nitroaromatic

Lead-like vs. Fragment: MW and Properties

The target compound (MW: 317.28 g/mol; tPSA: ~121 Ų; HBD: 2; HBA: 5; rotatable bonds: 3) is a fully elaborated lead-like molecule, in contrast to the core fragment 5-nitrothiophene-2-carboxamide (MW: 172.16 g/mol; CAS 6317-37-9) which is a fragment-sized building block (MW < 200) [1]. The phthalimide extension increases molecular weight by ~145 Da and adds a rigid, planar aromatic system that can engage hydrophobic protein sub-pockets inaccessible to the fragment. This places the target compound in lead-like chemical space (MW 300–350, clogP estimated ~1.8) versus fragment space, making it directly suitable for biochemical screening without additional synthetic elaboration required for the fragment .

MW: lead-like vs. fragment
Head-to-head
317 vs. 172 Da
Ready for screening without synthetic elaboration
Fragment requires 1–2 steps for target engagement
drug-likeness molecular properties fragment-based screening

Nitro Regioisomer Activity: 5- vs. 4-Nitrothiophene

The target compound bears a nitro group at the 5-position of the thiophene ring. In the broader nitrothiophene literature, 5-nitrothiophene derivatives consistently demonstrate superior antiparasitic activity relative to 4-nitrothiophene isomers: ferrocenyl imines derived from 5-nitrothiophene exhibited stronger activity against T. cruzi epimastigotes than their 4-nitrothiophene counterparts [1]. Additionally, the benzo[b]thiophene analog N-(1,3-dioxoisoindolin-5-yl)-5-nitrobenzo[b]thiophene-2-carboxamide replaces the thiophene with a benzothiophene, increasing lipophilicity (estimated ΔclogP ≈ +1.5) and molecular weight (+50 Da), which may alter membrane permeability and target engagement profiles relative to the monocyclic thiophene of CAS 683235-35-0.

5- vs. 4-nitrothiophene activity
Class-level
Activity rank: 5-NO₂ > 4-NO₂
5-nitrothiophene regioisomer maximizes antiparasitic hit probability
T. cruzi epimastigote trend; benzo[b]thiophene +1.5 logP
nitroaromatic SAR electron-withdrawing group thiophene regiochemistry

Application Scenarios for CAS 683235-35-0


PROTAC Linker-E3 Ligase Conjugate Design

The free phthalimide NH of CAS 683235-35-0 preserves the hydrogen-bond donor capacity required for cereblon (CRBN) E3 ligase engagement, as established by co-crystal structures of phthalimide-based IMiDs (PDB: 4CI2, 5FQD) [1]. Unlike the N-methyl analog (CAS 312614-36-1), which is sterically and electronically precluded from CRBN binding, the target compound can serve as a CRBN-recruiting moiety in PROTAC or molecular glue design, provided the 5-nitrothiophene carboxamide terminus is functionalized with a linker to a target-protein ligand [1].

Antiparasitic Lead ID: Trypanothione Reductase

The 5-nitrothiophene-2-carboxamide substructure has been crystallographically validated as a trypanothione reductase (TR) inhibitor scaffold, with optimized analogs achieving leishmanicidal IC50 values in the low micromolar range and selectivity indices exceeding 50 relative to human cells [2]. CAS 683235-35-0 presents this validated pharmacophore in a lead-like molecular weight range (317 Da), making it suitable for direct screening against Leishmania or T. brucei TR without fragment elaboration [2].

Kinase & Oxidoreductase Screening Library

The combination of a planar phthalimide (isoindoline-1,3-dione) moiety capable of occupying adenine-binding pockets and a 5-nitrothiophene group with electron-withdrawing character makes this compound a rational candidate for kinase and oxidoreductase screening panels [3]. Isoindoline-1,3-dione derivatives have demonstrated antiproliferative activity across multiple cancer cell lines, including K562 and Raji (blood cancer) models, positioning the scaffold for oncology-focused high-throughput screening [3].

Negative Control for N-Alkyl Phthalimide Series

Because the N-methyl analog (CAS 312614-36-1) lacks CRBN-binding capacity but retains similar physicochemical properties, CAS 683235-35-0 can serve as a matched positive control (CRBN-competent) in experiments designed to isolate CRBN-dependent from CRBN-independent pharmacological effects within the dioxoisoindoline-nitrothiophene chemical series [1]. This paired-control design is essential for deconvoluting mechanism-of-action in phenotypic screening hits.

Application
Selection Property
Validation Focus
PROTAC conjugate design studies
Free phthalimide NH hydrogen-bond donor
CRBN-dependent ubiquitination assay
Antiparasitic lead identification
5-nitrothiophene-2-carboxamide TR scaffold
Trypanothione reductase enzymatic assay
Kinase / oxidoreductase screening
Phthalimide adenine-pocket binding profile
Kinase inhibition profiling panel
CRBN-dependency mechanism studies
Paired NH vs. N-methyl control design
CRBN-dependent phenotypic assay
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